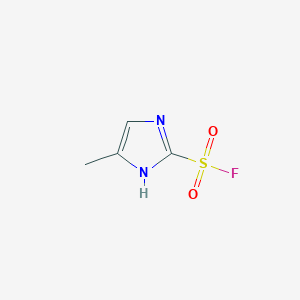

5-Methyl-1H-imidazole-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5FN2O2S |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

5-methyl-1H-imidazole-2-sulfonyl fluoride |

InChI |

InChI=1S/C4H5FN2O2S/c1-3-2-6-4(7-3)10(5,8)9/h2H,1H3,(H,6,7) |

InChI Key |

JUFWIWSZHBWJCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(N1)S(=O)(=O)F |

Origin of Product |

United States |

Applications of 5 Methyl 1h Imidazole 2 Sulfonyl Fluoride in Advanced Organic Synthesis

Formation of Carbon-Heteroatom Bonds

The sulfonyl fluoride (B91410) moiety is an excellent electrophilic hub for reactions with various nucleophiles, facilitating the formation of bonds between carbon and key heteroatoms such as nitrogen and oxygen. This reactivity is the cornerstone of SuFEx chemistry, a set of near-perfect reactions for rapidly assembling molecules. ccspublishing.org.cnnih.gov

Carbon-Carbon Bond Formation

While the primary application of sulfonyl fluorides lies in forming bonds with heteroatoms, their involvement in carbon-carbon bond formation is also an area of synthetic interest. thieme-connect.com For instance, sulfonyl fluorides can undergo reactions where the sulfonyl group acts as a leaving group or participates in radical-mediated processes that result in new C-C bonds. One such strategy involves the functionalization of adducts derived from Michael-type additions to β-arylethenesulfonyl fluorides, which can then undergo desulfonylative cyclization to form new carbon-carbon bonds. researchgate.net

Carbon-Nitrogen Bond Formation: Sulfonamides and Sulfamoyl Fluorides

The reaction between a sulfonyl fluoride and an amine to form a sulfonamide is a hallmark of SuFEx chemistry. nih.govrhhz.net This transformation is highly efficient and demonstrates broad functional group tolerance. Reagents analogous to 5-Methyl-1H-imidazole-2-sulfonyl fluoride, such as stable fluorosulfuryl imidazolium (B1220033) salts, have proven to be exceptional "F-SO₂⁺" donors. researchgate.net These reagents react cleanly with primary amines and anilines to afford the corresponding sulfonamides. researchgate.netacs.org The high stability of the S-F bond compared to the S-Cl bond in sulfonyl chlorides prevents many of the side reactions, leading to cleaner products and higher yields. sigmaaldrich.com

The general reaction is as follows: R-SO₂F + 2 R'₂NH → R-SO₂NR'₂ + R'₂NH₂⁺F⁻

This method is not only applicable to simple amines but has also been used in the late-stage functionalization of complex molecules in drug discovery and chemical biology. ccspublishing.org.cn

Carbon-Oxygen Bond Formation: Fluorosulfates

Similar to sulfonamide formation, the reaction of a sulfonyl fluoride precursor with a phenol (B47542) or alcohol yields a sulfonate ester or a fluorosulfate (B1228806). Aryl fluorosulfates, in particular, are valuable intermediates in their own right. The synthesis is often achieved by reacting phenols with a source of the fluorosulfonyl group under basic conditions. researchgate.net Imidazole-based reagents are particularly effective for this transformation. For example, 1,1'-sulfonyldiimidazole (B1293689) can be used as a precursor to generate sulfuryl fluoride (SO₂F₂) in situ, which then reacts with phenols to yield aryl fluorosulfates. organic-chemistry.org A more direct approach uses fluorosulfuryl imidazolium triflate salts, which efficiently transfer the -SO₂F group to phenol nucleophiles. acs.org

This reaction provides a powerful tool for converting phenols into highly versatile fluorosulfate functional groups, which can subsequently be used in cross-coupling reactions or as covalent probes in chemical biology. acs.org

Multicomponent Reactions Involving Sulfonyl Fluorides

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency and atom economy. While the use of sulfonyl fluorides as a component in MCRs is an emerging field, several MCRs have been developed for the synthesis of sulfonyl fluorides themselves. thieme-connect.com One notable example involves the reaction of in-situ generated arynes, secondary amines, and sulfuryl fluoride (SO₂F₂), which provides straightforward access to amino-substituted arylsulfonyl fluorides. mdpi.com Another novel, catalyst-free MCR for synthesizing sulfonyl fluorides utilizes aryltriazenes, a sulfur dioxide source like DABSO, and an electrophilic fluorine source such as NFSI. researchgate.netbohrium.com These methods highlight the integration of the sulfonyl fluoride moiety into complex, one-pot procedures.

Cyclization Strategies Utilizing Sulfonyl Fluoride Moieties

The sulfonyl fluoride group can play a crucial role in the strategic design of cyclization reactions. It can act as an activating group or be a participant in radical-mediated ring formation. For example, a recently developed radical fluorosulfonyl arylation of alkenes enables the synthesis of FSO₂-functionalized chromanes through a formal endo or exo cyclization pathway. acs.org In other strategies, the products of reactions involving sulfonyl fluorides can be designed to undergo subsequent cyclization. Adducts formed from the addition of nucleophiles to ethenesulfonyl fluorides can be functionalized and then induced to cyclize, demonstrating the utility of the sulfonyl fluoride as a linchpin in complex synthetic sequences. researchgate.net

Functionalization of Unsaturated Hydrocarbons

A significant area of application for imidazole-based sulfonylating agents is the functionalization of alkenes and alkynes. nih.govresearchgate.net Through photoredox catalysis, air-stable crystalline imidazolium fluorosulfonate reagents can generate a fluorosulfonyl radical (·SO₂F). nih.govresearchgate.net This highly reactive intermediate readily adds across carbon-carbon double and triple bonds, enabling a variety of transformations.

These reactions provide direct and efficient routes to valuable alkenyl and alkyl sulfonyl fluorides, which are important building blocks for SuFEx click chemistry. nih.govnih.govthieme-connect.com The methodology is characterized by its mild conditions and high stereoselectivity. nih.gov

Key transformations include:

Radical Hydro-fluorosulfonylation: The net addition of H and ·SO₂F across an alkene or alkyne. nih.gov

Migratory SO₂F-difunctionalization: Complex rearrangements that install the sulfonyl fluoride group in a remote position. researchgate.net

Vicinal Fluorosulfonyl-borylation: The simultaneous addition of a fluorosulfonyl group and a boryl group across an unsaturated bond. nih.gov

The table below summarizes representative examples of the photocatalytic fluorosulfonylation of various unsaturated hydrocarbons using an imidazolium-based SO₂F radical reagent.

| Entry | Substrate | Product | Yield (%) |

| 1 | Styrene (B11656) | 2-Phenyl-2-(fluorosulfonyl)ethan-1-ol | 85% |

| 2 | 4-Phenyl-1-butene | 1-Phenyl-4-(fluorosulfonyl)butan-2-ol | 72% |

| 3 | 1-Octene | 1-(Fluorosulfonyl)octan-2-ol | 68% |

| 4 | Phenylacetylene | (E)-1-Phenyl-2-(fluorosulfonyl)ethene | 90% |

| 5 | Diallyl sulfonamide | Cyclized alkylsulfonyl fluoride | 65% |

| Data derived from studies on photocatalytic imidazolium-based SO₂F radical reagents. nih.gov |

This radical-based approach is highly versatile and has been successfully applied to the late-stage functionalization of natural products and drug molecules, underscoring its importance in medicinal chemistry.

Alkenyl Sulfonyl Fluoride Synthesis

The synthesis of alkenyl sulfonyl fluorides represents a significant challenge in organic chemistry. Photocatalytic methods employing air-stable, crystalline benzimidazolium fluorosulfonate salts have emerged as a powerful solution. researchgate.net This strategy relies on the single-electron transfer (SET) reduction of the cationic imidazolium salt under visible light irradiation to generate the key fluorosulfonyl radical (·SO₂F). researchgate.net This radical readily engages with a variety of unsaturated hydrocarbons to produce alkenyl sulfonyl fluorides in moderate to good yields and with high stereoselectivity. researchgate.net

The reaction is typically carried out at ambient temperature using a photocatalyst, such as 4CzIPN, under blue LED irradiation. researchgate.net The process demonstrates broad substrate scope, tolerating various functional groups including halides, esters, and alkyl groups. researchgate.net A key advantage of this method is its high stereoselectivity, predominantly affording the E-isomer with ratios often exceeding 20:1. researchgate.net

Table 1: Representative Scope of Alkenyl Sulfonyl Fluoride Synthesis This table is representative of the types of transformations possible with imidazolium-based sulfonylating reagents as described in the literature.

| Substrate (Alkene/Alkyne) | Product | Yield (%) | Stereoselectivity (E:Z) |

|---|---|---|---|

| N-methyl-N-(1-phenylvinyl)acetamide | (E)-N-methyl-N-(2-(fluorosulfonyl)-1-phenylvinyl)acetamide | 75% | >20:1 |

| 1-ethynyl-4-fluorobenzene | (E)-1-(2-(fluorosulfonyl)vinyl)-4-fluorobenzene | 65% | >20:1 |

| 4-phenyl-1-butyne | (E)-(4-phenylbut-1-en-1-yl)sulfonyl fluoride | 58% | >20:1 |

| Styrene | (E)-(2-phenylvinyl)sulfonyl fluoride | 62% | >20:1 |

Hydrofluorosulfonylation

The same photocatalytic system used for alkenyl sulfonyl fluoride synthesis can be adapted for the hydrofluorosulfonylation of unsaturated hydrocarbons. researchgate.net This reaction introduces both a hydrogen atom and a fluorosulfonyl group across a double or triple bond, providing a direct route to functionalized alkyl and alkenyl sulfonyl fluorides. researchgate.netresearchgate.net This transformation is particularly valuable for synthesizing aliphatic sulfonyl fluorides from readily available, unactivated alkenes. researchgate.net

The radical hydrofluorosulfonylation of alkynes is also possible, affording valuable Z-alkenylsulfonyl fluoride products. researchgate.net The ability to generate the less stable Z-isomer highlights the unique reactivity offered by this radical-based approach. researchgate.net The methodology has been successfully applied to the late-stage modification of complex molecules, including natural products and peptides, demonstrating its broad utility. researchgate.net

Migratory SO₂F-Difunctionalization

Beyond simple additions, the fluorosulfonyl radical generated from imidazolium-based precursors can participate in more complex reaction cascades, such as migratory SO₂F-difunctionalization. researchgate.netresearchgate.net In these processes, the initial radical addition to an alkene is followed by an intramolecular migration of a group, such as an aryl or alkenyl moiety, leading to the formation of a difunctionalized product. researchgate.netnih.gov

This type of reaction significantly increases molecular complexity in a single step, constructing multiple new bonds and stereocenters. nih.govmdpi.com For example, transition-metal-free radical cascades involving 1,4- or 1,5-alkenyl migration have been developed, proceeding via electron catalysis to achieve the perfluoroalkylation and vicinal alkenylation of unactivated alkenes. nih.gov These migratory difunctionalization reactions provide access to intricate molecular architectures that would be difficult to assemble using traditional methods. nih.govmdpi.com

Synthesis of Complex Molecular Scaffolds and Advanced Synthetic Intermediates

The products derived from the aforementioned reactions—alkenyl and alkyl sulfonyl fluorides—are not merely final products but also serve as versatile and valuable synthetic intermediates for constructing more complex molecular scaffolds. researchgate.netrepec.org The sulfonyl fluoride moiety is exceptionally stable compared to other sulfonyl halides, yet it retains sufficient reactivity to be a reliable electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netacs.org This allows for the modular and high-yield connection of molecular building blocks. nih.gov

This reactivity enables the transformation of sulfonyl fluorides into other important functional groups, such as sulfonamides and sulfonate esters, under mild conditions. ccspublishing.org.cnacs.org This versatility makes them key intermediates in the synthesis of pharmaceuticals and biologically active compounds. rsc.orgnih.gov Furthermore, the sulfonyl fluoride motif has been incorporated into the design of "task-specific ionic liquids," which are complex molecular structures with tailored properties. researchgate.netresearchgate.net The inclusion of active pharmaceutical precursors into these ionic liquid scaffolds highlights an innovative approach to creating functional materials with potentially low toxicity. researchgate.net

Integration of Sulfonyl Fluoride Moieties in Materials Science

The unique properties of the sulfonyl fluoride group have led to its integration into advanced materials, most notably in the field of energy storage. researchgate.net The S(VI)-F motif is thermally stable, chemically robust, and possesses high electronegativity. nih.govresearchgate.net These characteristics are highly desirable for the components of electrolytes in high-energy batteries. nih.gov

Researchers have developed novel ionic liquids (ILs) that incorporate the sulfonyl fluoride moiety. researchgate.netnih.govnih.gov These functionalized ILs are being explored as next-generation electrolytes for high-voltage rechargeable lithium-metal batteries. nih.govdntb.gov.ua The presence of the SO₂F group can increase the anodic stability of the electrolyte and may contribute to higher ionic conductivity. nih.gov It is hypothesized that the sulfonyl fluoride group helps create a more favorable solvation environment for lithium ions and promotes the formation of a stable solid-electrolyte interphase (SEI) on the electrode surface. nih.gov Specifically, "full fluorosulfonyl" electrolytes have demonstrated compatibility with both lithium metal anodes and high-voltage metal-oxide cathodes, a critical requirement for advancing battery technology. researchgate.netnih.govnih.gov The conversion of sulfonyl fluorides to their corresponding lithium sulfonates further expands their potential use as electrolytes in lithium-sulfur and lithium-polymer batteries. nih.govresearchgate.net

Future Directions and Emerging Research Areas

Development of Novel Synthetic Methodologies for Sulfonyl Fluorides

The synthesis of sulfonyl fluorides, particularly heteroaromatic variants like 5-Methyl-1H-imidazole-2-sulfonyl fluoride (B91410), remains an area of active development. researchgate.net Traditional methods often rely on the conversion of sulfonyl chlorides, which can be unstable. acs.org Future research is focused on creating more direct, efficient, and scalable synthetic routes with broad functional group tolerance. mdpi.com

Key emerging strategies that could be applied to the synthesis of 5-Methyl-1H-imidazole-2-sulfonyl fluoride and its derivatives include:

Direct Fluorosulfonylation: New methods are being explored for the direct introduction of the -SO2F group onto aromatic and heteroaromatic rings. This includes advancements in copper-catalyzed fluorosulfonylation of diazonium salts and palladium-catalyzed approaches using aryl halides. organic-chemistry.org

Electrochemical Synthesis: A mild and environmentally benign electrochemical approach for preparing sulfonyl fluorides from widely available thiols or disulfides has been reported. acs.org Applying this to 5-methyl-1H-imidazole-2-thiol could provide a sustainable and efficient synthetic pathway.

Late-Stage Functionalization: A significant goal is the development of methods that allow for the introduction of the sulfonyl fluoride group at a late stage in a synthetic sequence. This would be invaluable for creating derivatives of complex molecules for applications in drug discovery and chemical biology. organic-chemistry.org

Oxidation of Thiols: One convenient method for preparing heteroaryl sulfonyl fluorides involves the oxidation of the corresponding heteroaromatic thiols with aqueous sodium hypochlorite (B82951) to form the sulfonyl chloride, which is then converted to the sulfonyl fluoride. researchgate.netscispace.com This approach avoids harsh reagents like chlorine gas and could be applicable for the synthesis of this compound. researchgate.net

Table 1: Emerging Synthetic Routes for Sulfonyl Fluorides

| Methodology | Starting Material | Key Reagents/Conditions | Potential Advantage |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Aryl/Heteroaryl Halides | DABSO, Selectfluor, Pd catalyst | Broad substrate scope |

| Electrochemical Oxidation | Thiols/Disulfides | KF, Pyridine, Electrochemical cell | Mild, environmentally friendly |

| Sandmeyer-Type Reaction | Aryldiazonium Salts | SO₂ source (e.g., Na₂S₂O₅), Fluorine source (e.g., Selectfluor) | Applicable to aromatic amines |

| Oxidation of Thiols | Heteroaryl Thiols | NaOCl, KHF₂ | Avoids chlorine gas |

Expansion of SuFEx Chemistry Scope and Applications

Sulfur(VI) Fluoride Exchange (SuFEx) has been established as a next-generation "click chemistry" reaction, valued for its reliability and the stability of the resulting linkages. rsc.orgnih.gov The sulfonyl fluoride group, as seen in this compound, is a cornerstone of SuFEx. Future research will undoubtedly focus on expanding the scope and applications of this powerful connective chemistry. latrobe.edu.aumonash.edu

Emerging frontiers for SuFEx chemistry relevant to this compound include:

Materials Science: The robustness of the sulfonate ester and sulfonamide linkages formed via SuFEx makes them ideal for creating novel polymers and functional materials. This compound could serve as a monomer or a functionalizing agent for surfaces, conferring specific binding or catalytic properties due to the imidazole (B134444) core. rsc.orgnih.gov

Solid-Phase Synthesis: Adapting SuFEx chemistry for solid-phase synthesis is a growing area, enabling the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. chemrxiv.org The stability of the sulfonyl fluoride moiety is well-suited for the multiple steps involved in solid-phase synthesis. chemrxiv.org

Bioconjugation: The ability of SuFEx reactions to proceed under biocompatible conditions is a key advantage. Future work will likely involve using molecules like this compound to link biomolecules, such as proteins and nucleic acids, to other molecules like imaging agents or therapeutic payloads.

Advancements in Chemical Biology Applications of Sulfonyl Fluorides

Sulfonyl fluorides are recognized as privileged functional groups in chemical biology due to their unique balance of stability in aqueous environments and reactivity with specific amino acid residues. rsc.org The imidazole ring in this compound adds another layer of functionality, potentially acting as a hydrogen bond acceptor or a metal ligand.

Future research in this domain will focus on:

Covalent Probes for Target Identification: Sulfonyl fluorides can form stable covalent bonds with several amino acid residues, including tyrosine, lysine (B10760008), serine, and histidine. rsc.orgmdpi.com This makes them excellent "warheads" for activity-based probes to identify and validate new drug targets from complex biological systems. rsc.org A probe based on this compound could be designed to target specific protein families, such as kinases, where the imidazole core might mimic a hinge-binding motif. nih.gov

Targeted Covalent Inhibitors: The development of highly selective covalent drugs is a major goal in medicinal chemistry. By attaching a this compound warhead to a molecule that selectively binds to a target protein, researchers can create potent and durable inhibitors. nih.gov Future work will involve the rational design of such inhibitors for targets in oncology, immunology, and infectious diseases. rsc.org

Mapping Protein-Protein Interactions: Sulfonyl fluoride-containing molecules can be used as chemical crosslinkers to capture and study protein-protein interactions within the cellular environment, providing insights into complex biological pathways. rsc.org

Exploration of New Reactivity Modes and Functionalization Strategies

While the primary reactivity of sulfonyl fluorides is the SuFEx reaction, research is ongoing to uncover and harness new reactivity modes. The interplay between the sulfonyl fluoride group and the adjacent methyl-imidazole ring in this compound could lead to unique chemical behaviors.

Areas for future exploration include:

Catalytic Activation: Developing new catalysts to activate the stable S-F bond under even milder conditions or to achieve novel transformations is a key research goal. This could involve organocatalysts or metal-based Lewis acids that modulate the electrophilicity of the sulfur center. nih.gov

Radical Chemistry: The generation of fluorosulfonyl radicals from sulfonyl fluoride precursors is an emerging area, enabling new types of carbon-sulfur bond formations that are not accessible through traditional polar reaction pathways.

Combined Reactivity: Molecules that contain both a sulfonyl fluoride and another reactive handle allow for sequential or orthogonal functionalization. The imidazole ring itself can be functionalized, allowing for the creation of multifunctional molecules with precisely controlled architectures.

Interdisciplinary Research Opportunities in Sulfur(VI) Fluoride Chemistry

The unique properties of the S(VI)-F bond position compounds like this compound at the nexus of multiple scientific disciplines. Future breakthroughs will likely come from collaborative, interdisciplinary research.

Opportunities for such collaborations include:

Medicinal Chemistry and Chemical Proteomics: Combining the design of sulfonyl fluoride probes with advanced mass spectrometry-based proteomics will enable the mapping of ligandable sites across the entire proteome, opening up new therapeutic targets. nih.gov

Polymer Chemistry and Molecular Engineering: Collaborations between synthetic chemists and materials scientists will lead to the creation of "smart" materials with tunable properties, using SuFEx chemistry to build responsive and self-healing polymers.

Radiochemistry and Clinical Imaging: The development of rapid and efficient methods for introducing the fluorine-18 (B77423) radioisotope into sulfonyl fluoride-containing molecules is a promising avenue for creating new positron emission tomography (PET) imaging agents for diagnosing and monitoring diseases.

Table 2: Potential Interdisciplinary Applications

| Discipline 1 | Discipline 2 | Potential Research Focus |

|---|---|---|

| Synthetic Chemistry | Materials Science | Development of novel polymers and functional surfaces using SuFEx click chemistry. |

| Chemical Biology | Proteomics | Creation of covalent probes for global mapping of protein activity and ligand binding sites. |

| Medicinal Chemistry | Radiochemistry | Synthesis of ¹⁸F-labeled sulfonyl fluorides as PET imaging agents for clinical diagnostics. |

| Computational Chemistry | Biochemistry | Modeling the reactivity and selectivity of sulfonyl fluoride inhibitors with target enzymes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Methyl-1H-imidazole-2-sulfonyl fluoride, and how do reaction conditions influence yield and purity?

- Methodology :

- Substrate Selection : Start with 5-methylimidazole derivatives. Sulfonyl fluoride groups can be introduced via sulfonation followed by fluorination. Evidence from substituted imidazole syntheses (e.g., 2-mercaptobenzimidazoles) suggests using potassium hydroxide and carbon disulfide under reflux (75°C, 5–7 hours) to form thiol intermediates, which can be oxidized to sulfonyl fluorides .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution. Ethanol/water mixtures are effective for purification via recrystallization .

- Yield Monitoring : Use TLC to track reaction progress and adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

- Methodology :

- NMR Analysis : - and -NMR to confirm methyl and sulfonyl fluoride groups. Chemical shifts for imidazole protons typically appear at δ 7.0–8.5 ppm, while sulfonyl fluoride signals range from δ 50–60 ppm .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 193.04 for [M+H]) .

- X-ray Crystallography : Use SHELX programs for structure refinement. For unstable crystals, employ low-temperature data collection (100 K) to reduce decomposition .

Advanced Research Questions

Q. How can researchers address contradictions in reported reactivity of this compound under acidic vs. basic conditions?

- Methodology :

- Controlled Kinetic Studies : Compare hydrolysis rates in buffered solutions (pH 2–12). Sulfonyl fluorides are generally stable in acidic conditions but hydrolyze in basic media. Monitor via -NMR to track fluoride release .

- Mechanistic Probes : Use isotopic labeling (e.g., -HO) to distinguish between nucleophilic attack pathways. Computational modeling (DFT) can identify transition states and activation barriers .

Q. What strategies resolve discrepancies in crystallographic data for sulfonyl fluoride-containing imidazoles?

- Methodology :

- Twinned Data Refinement : For ambiguous electron density, apply SHELXL’s TWIN and BASF commands to model twinning fractions. Validate using R and CC metrics .

- High-Resolution Synchrotron Data : Collect data at λ = 0.7–1.0 Å to enhance resolution (<1.0 Å), enabling precise localization of fluorine atoms .

Q. How do electronic effects of the sulfonyl fluoride group modulate the imidazole ring’s electrophilicity in cross-coupling reactions?

- Methodology :

- Hammett Analysis : Compare reaction rates of this compound derivatives with varying substituents. Calculate σ values to correlate electronic effects with reactivity .

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map electrostatic potential surfaces and identify reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.